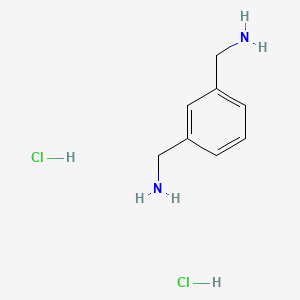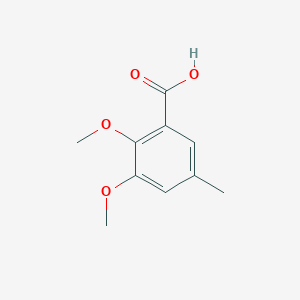
2-(Azetidin-3-yl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Azetidin-3-yl)pyrimidine is a heterocyclic compound that features both an azetidine ring and a pyrimidine ring The azetidine ring is a four-membered nitrogen-containing ring, while the pyrimidine ring is a six-membered ring containing two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yl)pyrimidine can be achieved through various methods. One common approach involves the reaction of pyrimidine derivatives with azetidine intermediates. For instance, a green and practical method for the synthesis of 3-pyrrole-substituted 2-azetidinones using catalytic amounts of molecular iodine under microwave irradiation has been developed . This method is effective for a variety of substituents at different positions on the azetidine ring.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Azetidin-3-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include molecular iodine, triethylamine, and various oxidizing and reducing agents. Reaction conditions may involve microwave irradiation, room temperature reactions, or specific temperature and pressure conditions depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of N-aryl imines with N-phthaloylglycine in the presence of triethylamine and 2-chloro-N-methylpyridinium iodide can yield various substituted azetidinones .
Wissenschaftliche Forschungsanwendungen
2-(Azetidin-3-yl)pyrimidine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Wirkmechanismus
The mechanism of action of 2-(Azetidin-3-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in various biological processes. For example, the azetidine ring can interact with bacterial enzymes, leading to the inhibition of bacterial growth. The pyrimidine ring may also interact with nucleic acids, affecting DNA and RNA synthesis .
Vergleich Mit ähnlichen Verbindungen
2-(Azetidin-3-yl)pyrimidine can be compared with other similar compounds, such as:
This compound dihydrochloride: This compound has similar structural features but differs in its salt form.
3-Pyrrole-substituted 2-azetidinones:
Spiro-azetidin-2-one derivatives: These compounds feature a spirocyclic structure with an azetidine ring, providing unique biological activities and synthetic applications.
Eigenschaften
CAS-Nummer |
1236861-61-2 |
|---|---|
Molekularformel |
C7H9N3 |
Molekulargewicht |
135.17 g/mol |
IUPAC-Name |
2-(azetidin-3-yl)pyrimidine |
InChI |
InChI=1S/C7H9N3/c1-2-9-7(10-3-1)6-4-8-5-6/h1-3,6,8H,4-5H2 |
InChI-Schlüssel |
DEXFWXDNNACYDB-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1)C2=NC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[3-(2-Aminoethoxy)-1-propynyl]-2',3'-dideoxy-cytidine 5'-(tetrahydrogen triphosphate)](/img/structure/B12092388.png)

![5-[[(2S)-2-(Acetyloxy)-1-oxopropyl]amino]-2,4,6-triiodo-1,3-benzenedicarbonyl dichloride](/img/structure/B12092392.png)


![4-Amino-3-[(propan-2-yl)amino]benzonitrile](/img/structure/B12092406.png)


![[4,6,12,17,17-Pentamethyl-8-oxo-18-(3,4,5-trihydroxyoxan-2-yl)oxy-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosan-3-yl] acetate](/img/structure/B12092420.png)





